3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
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Overview
Description
Hydrangenol 8-O-glucoside is a dihydroisocoumarin glycoside found in the plant Hydrangea macrophylla . This compound is known for its various biological activities, including anti-inflammatory and anti-allergic properties . It is a derivative of hydrangenol, which is also present in the same plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor, such as a glucosyl bromide, and a catalyst like silver carbonate . The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
In industrial settings, hydrangenol 8-O-glucoside is often extracted from the leaves of Hydrangea macrophylla using solvents like methanol or ethanol . The extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond in hydrangenol 8-O-glucoside can be hydrolyzed to release hydrangenol and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, are often employed for hydrolysis reactions.
Major Products
Scientific Research Applications
Mechanism of Action
Hydrangenol 8-O-glucoside exerts its effects by inhibiting the release of inflammatory mediators, such as interleukin-4 (IL-4), and the phosphorylation of signal transducer and activator of transcription 6 (STAT6) . This inhibition reduces the inflammatory response and alleviates symptoms of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Phyllodulcin 8-O-glucoside: Another glycoside found in Hydrangea macrophylla with similar anti-inflammatory properties.
Thunberginol G 3’-O-glucoside: A related compound with antimicrobial and anti-allergic activities.
Uniqueness
Hydrangenol 8-O-glucoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities . Unlike other similar compounds, it has shown a more potent inhibition of IL-4 gene expression and β-hexosaminidase release .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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